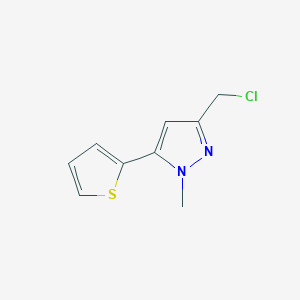

3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole

Description

3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole (CAS: 876316-61-9) is a pyrazole derivative with a molecular formula of C₉H₉ClN₂S and a molecular weight of 212.70 g/mol. Its structure features a pyrazole core substituted with a methyl group at the 1-position, a chloromethyl group at the 3-position, and a thiophene ring at the 5-position. The compound is commercially available with a purity ≥97% (Thermo Scientific™) and is packaged in amber glass bottles to prevent degradation . Its reactive chloromethyl group makes it a valuable intermediate in organic synthesis, particularly for nucleophilic substitution reactions. The thienyl substituent contributes to its electron-rich aromatic system, which may enhance interactions in biological or material science applications .

Properties

IUPAC Name |

3-(chloromethyl)-1-methyl-5-thiophen-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2S/c1-12-8(5-7(6-10)11-12)9-3-2-4-13-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLZAEGCJDMPOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CCl)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594562 | |

| Record name | 3-(Chloromethyl)-1-methyl-5-(thiophen-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876316-61-9 | |

| Record name | 3-(Chloromethyl)-1-methyl-5-(thiophen-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation and Cyclization Route

A prominent method for preparing pyrazole derivatives with chloromethyl substitution involves:

Step 1: Formation of an intermediate substituted malonate derivative.

For example, dimethyl malonate reacts with formamide compounds and alkylating agents under alkaline conditions to form an intermediate compound with good selectivity and yield. The alkylating agents used can be dimethyl sulfate or diethyl sulfate, and the reaction is typically carried out at 30–90 °C with bases like triethylamine or sodium carbonate.Step 2: Cyclization with methylhydrazine or hydrazine hydrate.

The intermediate undergoes cyclization to form the pyrazole ring. This step is crucial for selectivity, avoiding isomer formation such as 1-methyl-4-hydroxypyrazole. The reaction is performed in solvents like ethanol or DMF to achieve high purity and yield.Step 3: Hydrolysis and decarboxylation.

Acid treatment of the cyclized product leads to hydrolysis and decarboxylation, yielding the hydroxypyrazole intermediate, which can then be further functionalized.Step 4: Introduction of the chloromethyl group.

Chloromethylation is typically achieved by reacting the hydroxypyrazole intermediate with chloromethylating agents such as chloromethyl methyl ether or by halogenation of a methylol intermediate. Reaction conditions are optimized to prevent over-chlorination or side reactions.Step 5: Methylation of the pyrazole nitrogen.

The N-1 position is methylated using methylating agents like methyl iodide or dimethyl sulfate under basic conditions to yield the final 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole.

Cyclocondensation Using 4-Alkoxy-4-alkyl(aryl/heteroaryl)-1,1,1-trihalomethyl-3-alken-2-ones

An alternative method involves:

Cyclocondensation of 4-alkoxy-4-alkyl(aryl/heteroaryl)-1,1,1-trifluoro(chloro)-3-alken-2-ones with hydrazine derivatives (e.g., 6-hydrazinonicotinic hydrazide hydrate) in ethanol at elevated temperatures (around 78 °C) for several hours.

This one-pot procedure yields pyrazole derivatives with trihalomethyl substituents, which can be adapted for chloromethyl substitution by appropriate choice of starting materials and conditions.

The reaction proceeds with high regioselectivity and yields (62–97%), and subsequent dehydration steps can afford aromatic heterocycles.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation of dimethyl malonate | Dimethyl sulfate, DMF, base (triethylamine) | 30–90 (opt. 40–70) | DMF or ethanol | High | Selective formation of intermediate |

| Cyclization | Methylhydrazine or hydrazine hydrate | Room temp to 80 | Ethanol, DMF | High | Avoids isomer formation |

| Hydrolysis/Decarboxylation | Acid treatment (e.g., HCl) | Ambient to reflux | Aqueous acid | High | Conversion to hydroxypyrazole intermediate |

| Chloromethylation | Chloromethyl methyl ether or halogenation reagents | 0–50 | Aprotic solvent | Moderate | Controlled to prevent side reactions |

| N-Methylation | Methyl iodide or dimethyl sulfate, base | Room temp | DMF or acetone | High | Final functionalization step |

Research Findings and Analysis

The use of dimethyl malonate as a starting material combined with formamide compounds and alkylating agents under alkaline conditions provides a cost-effective and industrially scalable route with low corrosivity and easy reagent recovery.

Selectivity in the cyclization step is critical to avoid formation of undesired isomers; methylhydrazine shows better selectivity compared to hydrazine hydrate.

The chloromethylation step requires careful control of reagent stoichiometry and reaction time to maximize yield and minimize by-products.

Alternative cyclocondensation methods using trihalomethylated alkenones allow for one-pot synthesis with good yields and regioselectivity, potentially useful for generating analogues of the target compound.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole can undergo various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines or thiols.

Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Nucleophilic substitution: Formation of substituted pyrazoles with various functional groups.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dihydropyrazoles.

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole, exhibit significant antimicrobial properties. A study demonstrated that pyrazole compounds can effectively inhibit the growth of various bacteria, such as Escherichia coli and Staphylococcus aureus . The mechanism is believed to involve interference with bacterial cell wall synthesis or function.

Anti-inflammatory Properties

Pyrazole derivatives have been shown to possess anti-inflammatory effects. For instance, compounds similar to this compound have been tested in carrageenan-induced paw edema models in rats, yielding promising results comparable to established anti-inflammatory drugs like indomethacin .

Cancer Research

The compound has been investigated for its potential in cancer therapy. Certain pyrazole derivatives have demonstrated inhibitory effects on the growth of cancer cell lines, including A549 lung cancer cells . These compounds induce apoptosis and inhibit cell proliferation, suggesting their utility in developing anticancer agents.

Coordination Chemistry

The unique structure of this compound allows it to act as a ligand in coordination chemistry. Its ability to form complexes with transition metals can lead to the development of new materials with specific electronic and optical properties .

Synthesis of Novel Compounds

This compound serves as a precursor for synthesizing various novel pyrazole derivatives through substitution reactions. For example, reactions involving this compound can yield new classes of pyrazoles with enhanced biological activities or improved material properties .

Case Study 1: Synthesis and Biological Evaluation

A study published in the journal Molecules explored the synthesis of several substituted pyrazoles derived from this compound. The synthesized compounds were evaluated for their antimicrobial and anti-inflammatory activities, showing significant efficacy against tested pathogens .

Case Study 2: Coordination Complexes

Research conducted on the coordination properties of pyrazole derivatives highlighted the formation of stable metal complexes with copper and nickel ions. These complexes exhibited interesting catalytic properties, suggesting potential applications in organic synthesis .

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects. The thienyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences between the target compound and analogous pyrazole derivatives:

Physicochemical Properties

- Melting Point : The target compound has a melting point of 41–42°C , whereas the coumarin derivative (3a in ) melts at 126–127°C due to its rigid aromatic system .

- Reactivity : The chloromethyl group in the target compound is more reactive toward nucleophilic substitution compared to the ethyl group in 3-chloro-1-ethyl-5-methyl-1H-pyrazole .

- Solubility : Derivatives with polar groups (e.g., carboxylic acid in ) exhibit higher aqueous solubility, while the thienyl and phenyl substituents in the target compound and coumarin derivatives enhance solubility in organic solvents .

Biological Activity

3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole is a compound that has garnered attention due to its potential biological activities. With the molecular formula CHClNS and a molecular weight of 212.70 g/mol, this compound is part of the pyrazole family, known for a wide range of pharmacological effects. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : CHClNS

- Molecular Weight : 212.70 g/mol

- CAS Number : 876316-61-9

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity

-

Antimicrobial Activity

- The compound has shown promising antimicrobial properties, with effective inhibition against both Gram-positive and Gram-negative bacteria. Comparative studies indicate its activity is potent against pathogens such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ciprofloxacin .

- Enzyme Inhibition

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the importance of substituents on the pyrazole ring. Compounds with electron-withdrawing groups tend to exhibit enhanced biological activity compared to those with electron-donating groups. This insight aids in the design of more potent derivatives .

Case Studies

Several studies have highlighted the biological efficacy of pyrazole derivatives, including:

- Cytotoxicity Against Cancer Cells

- Antimicrobial Efficacy

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole?

- Answer: The compound is typically synthesized via cyclocondensation reactions. For example, substituted pyrazoles are often prepared by reacting α,β-unsaturated carbonyl derivatives with hydrazines. In a related synthesis, 3-(chloromethyl)pyrazole derivatives were obtained using triethylamine as a base and ethanol as a solvent . Modifications may involve optimizing reaction conditions (e.g., temperature, catalyst) to improve yields, particularly when introducing sterically hindered groups like thien-2-yl.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Answer: Key methods include:

- 1H/13C NMR : To confirm substitution patterns on the pyrazole ring and verify the presence of the chloromethyl (-CH2Cl) and thienyl groups .

- IR Spectroscopy : To identify functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹) .

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation analysis .

- Elemental Analysis : To ensure purity and stoichiometric consistency .

Q. How does the thien-2-yl substituent influence the compound’s electronic properties?

- Answer: The thien-2-yl group is electron-rich due to sulfur’s lone pairs, which can enhance π-π stacking interactions in crystal packing or modulate reactivity in electrophilic substitutions. Comparative studies with phenyl or other heterocyclic substituents (e.g., furyl) are recommended to isolate its electronic effects .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in this compound?

- Answer: Single-crystal X-ray diffraction (SC-XRD) paired with software like SHELXL or Mercury is critical. For example:

- Use SHELXL for refining hydrogen-bonding networks and verifying bond lengths/angles .

- Mercury’s Materials Module can analyze intermolecular interactions (e.g., C-H···Cl contacts) and compare packing motifs with related pyrazoles .

- Graph set analysis (e.g., Etter’s rules) helps classify hydrogen-bonding patterns, which are vital for understanding solubility and stability .

Q. How do reaction conditions affect regioselectivity in further functionalization of this compound?

- Answer: The chloromethyl group is highly reactive, but regioselectivity in nucleophilic substitutions (e.g., SN2 reactions) depends on steric and electronic factors. For instance:

- Bulky nucleophiles may favor attack at the less hindered pyrazole positions.

- Solvent polarity (e.g., DMF vs. THF) and catalysts (e.g., phase-transfer agents) can direct reactivity .

- Computational modeling (DFT) predicts reactive sites by analyzing electrostatic potential maps .

Q. What mechanistic insights explain contradictions in biological activity data for pyrazole derivatives?

- Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. antitumor efficacy) often arise from:

- Substituent Effects : Minor structural changes (e.g., replacing thienyl with phenyl) alter binding affinity to target proteins .

- Metabolic Stability : The chloromethyl group may enhance lipophilicity but also increase susceptibility to hydrolysis in vivo .

- In Silico Screening : Molecular docking (e.g., AutoDock) and QSAR models can prioritize derivatives for experimental validation .

Q. How can hydrogen-bonding networks be engineered to improve crystallization of this compound?

- Answer: Co-crystallization with hydrogen-bond donors/acceptors (e.g., carboxylic acids) or solvent screening (e.g., ethanol/water mixtures) can enhance crystal quality. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.